tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring and a tert-butyl ester group attached to the 2-position of the pyrazole ring through an acetate linkage.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the pyrazole moiety, like our compound, have been reported to exhibit a broad range of biological activities .
Mode of Action
Pyrazole-containing compounds are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Compounds with a pyrazole moiety are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds containing a pyrazole moiety have been reported to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 4-iodopyrazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced pyrazole derivatives.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.
Industry: The compound can be used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 1-Butyl-4-iodo-1H-pyrazole
Uniqueness
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of both the iodine atom and the tert-butyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for selective reactivity in synthetic applications. The ester group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 2-(4-iodopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFCFCJTIHLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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